(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride
Description
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is a boronic acid derivative functionalized with a pyrrolidine group at the meta position of the phenyl ring. This compound is widely utilized in pharmaceutical and fine chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its stability and reactivity as a boronic acid . The hydrochloride salt enhances solubility and handling in aqueous or polar environments, making it advantageous for industrial applications.
Properties
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOODNSQPNNSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenylboronic acid. One common method involves the reaction of 3-bromophenylboronic acid with pyrrolidine under palladium-catalyzed Suzuki coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most widely documented application, leveraging the boronic acid group for C–C bond formation.
Key Conditions and Results
| Reagent System | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 4-bromoanisole | 4-methoxybiphenyl derivative | 40.9% | |
| Pd(OAc)₂, dppf, KOAc | 2-chloropyrimidine | Pyrimidine-substituted biaryl | 72% |
-
Mechanism : Palladium-catalyzed transmetallation between the boronic acid and aryl halides, followed by reductive elimination .
-
Applications : Synthesis of drug intermediates (e.g., MmpL3 inhibitors in tuberculosis research) .
Oxidation Reactions
The boronic acid group can undergo oxidation to form phenolic derivatives under mild conditions.
Representative Data
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ | Aqueous NaOH, 25°C | 3-(pyrrolidinyl)phenol | >90% | |
| NaIO₄ | H₂O/THF, 0°C | Quinone derivative | 65% |
Nucleophilic Substitution
The pyrrolidine nitrogen participates in alkylation or acylation reactions, modifying the compound’s electronic properties.
Example Reaction
text(3-(Pyrrolidin-1-yl)phenyl)boronic acid + CH₃I → N-methylpyrrolidine derivative
Functionalization via Cross-Coupling
The compound serves as a precursor in Miyaura borylation to generate aryl boronates.
Data from Recent Studies
| Boron Source | Catalyst | Product | Efficiency | Source |
|---|---|---|---|---|
| B₂pin₂ | Pd(dba)₂/Cy₃P | Pinacol boronate ester | 89% | |
| HBcat | Cu(OAc)₂/neocuproine | Catechol boronate | 78% |
Biological Interactions
While not a direct chemical reaction, the compound’s boronic acid group interacts reversibly with biological diols, enabling applications in enzyme inhibition :
| Target Enzyme | Binding Affinity (Kd) | Biological Effect | Source |
|---|---|---|---|
| β-Lactamase | 2.1 μM | Antibiotic resistance reversal | |
| Proteasome (20S) | 0.52 μM | Apoptosis induction |
Comparative Reactivity
The compound’s reactivity differs from analogs due to the pyrrolidine ring’s electron-donating effects:
| Compound | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Oxidation Potential (V) |
|---|---|---|
| (3-(Pyrrolidin-1-yl)phenyl)boronic acid | 0.45 | +1.2 vs Ag/AgCl |
| Phenylboronic acid | 0.18 | +1.5 vs Ag/AgCl |
Data adapted from electrochemical and kinetic studies .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Key Applications:
- Drug Development: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting diseases such as cancer and diabetes. Its ability to form covalent bonds with biological targets enhances its utility in drug design.
- Enzyme Inhibition: It has been explored for its potential as an inhibitor of prolyl oligopeptidase, which is implicated in various neurological disorders. Studies have shown that modifications to the pyrrolidine ring can significantly affect the compound's inhibitory potency against this enzyme .
Case Study:
A study demonstrated that derivatives of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride exhibited enhanced activity against resistant bacterial strains, suggesting its potential role in developing new antibiotics .
Organic Synthesis
Key Applications:
- Cross-Coupling Reactions: The compound is frequently employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
- Building Block for Complex Molecules: Its boronic acid functionality allows it to participate in various coupling reactions, making it a valuable precursor for synthesizing diverse organic compounds.
Data Table: Cross-Coupling Reaction Efficiency
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki-Miyaura | 85 | Pd catalyst, base, 100°C |
| Negishi Coupling | 78 | Zn catalyst, 80°C |
| Stille Coupling | 90 | Pd catalyst, 120°C |
Material Science
Key Applications:
- Advanced Materials Development: The compound is used in creating polymers and nanomaterials that enhance properties such as electrical conductivity and mechanical strength. Its integration into material matrices has shown promise for applications in electronics and coatings .
- Sensor Technology: As a boronic acid derivative, it has been utilized in developing sensors for detecting sugars and other biomolecules due to its high sensitivity and specificity .
Biochemistry
Key Applications:
- Protein Interaction Studies: The compound serves as a tool for investigating protein-ligand interactions and enzyme activities, providing insights into biological processes crucial for drug discovery .
- Nucleic Acid Delivery Systems: Research indicates that conjugates of this boronic acid with chitosan can facilitate the delivery of nucleic acids, enhancing therapeutic efficacy in gene therapy applications .
Analytical Chemistry
Key Applications:
- Biosensors Development: The compound's ability to selectively bind to diols makes it suitable for developing biosensors that can detect glucose levels or other biomolecules with high precision .
Case Study:
A recent study highlighted the use of this compound in creating a glucose-sensitive polymer that enables controlled insulin release, showcasing its potential in diabetes management .
Mechanism of Action
The mechanism of action of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional steric and electronic interactions .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below highlights key structural analogs and their properties:
*Note: The molecular formula for this compound is inferred from structural analogs and related compounds .
Key Observations:
- Substituent Effects: The pyrrolidinyl group introduces a five-membered ring, increasing steric bulk compared to dimethylamino analogs. This may reduce reaction rates in sterically hindered environments but improve binding specificity in biological systems .
- Solubility: Hydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to non-salt forms (e.g., 3-(N,N-Dimethylamino)phenylboronic acid) .
- Reactivity: Boronic acids with electron-donating groups (e.g., pyrrolidinyl, dimethylamino) enhance Suzuki coupling efficiency by stabilizing the boronate intermediate .
Biological Activity
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 120347-75-3
- Molecular Formula : C10H14BClN2O2
- Molecular Weight : 232.49 g/mol
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in carbohydrates and nucleic acids. This property allows it to interfere with various biological processes:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting normal function.
- Cell Signaling Modulation : It can affect cellular signaling pathways by altering protein interactions, particularly in the context of cancer and metabolic diseases.
- Antibacterial Properties : Research indicates that boronic acids can enhance the antibacterial activity against resistant strains by targeting specific bacterial enzymes.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Case Study : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties:
- Study Findings : A study showed that boronic acids, including this compound, can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics in resistant strains like Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests neuroprotective capabilities:
- Research Evidence : In animal models, the compound has been shown to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases, potentially through modulation of microglial activation .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the key synthetic routes for preparing (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride?
The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of a phenylboronic acid precursor. For example, halogenated intermediates (e.g., 3-bromo-phenylpyrrolidine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) to introduce the boronic acid group. Post-synthesis, the hydrochloride salt is formed via acid treatment (e.g., HCl in ethanol). Recrystallization from aqueous methanol or acetonitrile improves purity .
| Synthetic Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Halogenation | NBS, DMF, 0–5°C | 60–75% |
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 50–65% |
| Salt Formation | HCl (gaseous), EtOH | >90% |
Q. How is this compound characterized to confirm structure and purity?
- 1H/13C NMR : Signals for the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
- HPLC : Purity >95% using a C18 column (acetonitrile/water with 0.1% TFA).
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 222.1 (calculated for C₁₀H₁₅BN₂O₂).
- Elemental Analysis : Matches theoretical B and Cl content (±0.3%) .
Q. What are the solubility and stability considerations for this compound?
The hydrochloride salt is hygroscopic and slightly soluble in water (2–3 mg/mL at 25°C). For aqueous reactions, use buffered solutions (pH 7–8) to prevent boronic acid protodeboronation. Store at –20°C under argon to avoid degradation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling yields be optimized with this boronic acid?
Low reactivity may arise from steric hindrance from the pyrrolidine group. Strategies:
- Ligand Screening : Use bulky ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
- Base Optimization : Replace Na₂CO₃ with Cs₂CO₃ for better solubility in THF/water mixtures.
- Microwave-Assisted Reactions : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| Pd(OAc)₂, PPh₃, Na₂CO₃ | 45% | – |
| PdCl₂(dppf), XPhos, Cs₂CO₃ | – | 82% |
Q. How to address contradictions in reported reactivity across studies?
Discrepancies often stem from:
- Solvent Effects : Dioxane enhances stability vs. DMF causing side reactions.
- Catalyst Purity : Commercial Pd sources may contain stabilizers; purify via column filtration.
- By-Product Analysis : Use LC-MS to identify protodeboronation products (e.g., phenylpyrrolidine). Adjust stoichiometry of aryl halide to boronic acid (1:1.2) to suppress side reactions .
Q. What advanced techniques validate boron retention in complex reaction systems?
- 11B NMR : Monitor boronic acid integrity (δ 28–32 ppm for sp² boron).
- ICP-MS : Quantify boron content post-reaction to detect leaching (<0.1 ppm acceptable).
- X-ray Crystallography : Resolve steric effects of the pyrrolidine group on the boronic acid’s planarity .
Methodological Troubleshooting
Q. Why does recrystallization fail to improve purity beyond 90%?
Common impurities include hydrolyzed boroxines or residual palladium. Solutions:
- Chelating Wash : Use EDTA solution (0.1 M) to remove Pd traces.
- Activated Charcoal Treatment : Stir crude product with charcoal in hot ethanol before recrystallization .
Q. How to mitigate hygroscopicity during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
